molecular formula C16H16FNO B8319397 6-(4-Fluoro-benzyloxy)-1,2,3,4-tetrahydro-isoquinoline

6-(4-Fluoro-benzyloxy)-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B8319397
M. Wt: 257.30 g/mol
InChI Key: WLKRVRVEWWCOJJ-UHFFFAOYSA-N
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Patent
US06818774B2

Procedure details

As described for example 43, the title compound (1.86 g, 98%) was prepared from a mixture of 6-(4-fluoro-benzyloxy)-3,4-dihydro-2H-isoquinolin-1-one (2 g, 7.37 mmol) and lithium aluminum hydride (0.559 g, 14.74 mmol) in tetrahydrofuran. MS: m/e=258.0 (M+H+)
Name
6-(4-fluoro-benzyloxy)-3,4-dihydro-2H-isoquinolin-1-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.559 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][O:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[C:14](=O)[NH:13][CH2:12][CH2:11]3)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][O:7][C:8]2[CH:9]=[C:10]3[C:15](=[CH:16][CH:17]=2)[CH2:14][NH:13][CH2:12][CH2:11]3)=[CH:19][CH:20]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
6-(4-fluoro-benzyloxy)-3,4-dihydro-2H-isoquinolin-1-one
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(COC=2C=C3CCNC(C3=CC2)=O)C=C1
Name
Quantity
0.559 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC=2C=C3CCNCC3=CC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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